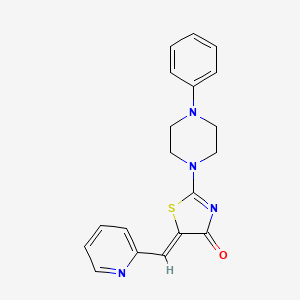![molecular formula C16H11ClN4O2 B10884359 2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitrobenzaldehyde 1-(2-quinolyl)hydrazone is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a nitro group, and a quinolyl hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation reaction of 2-chloro-5-nitrobenzaldehyde with 2-quinoline hydrazine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 2-chloro-5-nitrobenzaldehyde 1-(2-quinolyl)hydrazone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance production efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of dihalogenated or polyhalogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 2-chloro-5-nitrobenzaldehyde 1-(2-quinolyl)hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.
Comparación Con Compuestos Similares
2-Chloro-5-nitrobenzaldehyde
1-(2-quinolyl)hydrazine
2-Chloro-5-nitrobenzene
Uniqueness: 2-Chloro-5-nitrobenzaldehyde 1-(2-quinolyl)hydrazone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to participate in various reactions and its role in scientific research make it a valuable compound in the chemical industry.
Propiedades
Fórmula molecular |
C16H11ClN4O2 |
|---|---|
Peso molecular |
326.74 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-7-6-13(21(22)23)9-12(14)10-18-20-16-8-5-11-3-1-2-4-15(11)19-16/h1-10H,(H,19,20)/b18-10+ |
Clave InChI |
LWYTWTHQCONFED-VCHYOVAHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)




![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)

![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)
